Butyllithium: A Comprehensive Technical Guide on its Chemical Formula, Structure, and Applications
Butyllithium: A Comprehensive Technical Guide on its Chemical Formula, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of butyllithium, a pivotal organolithium reagent in modern organic synthesis and polymer chemistry. The document details the chemical formula, structure, and properties of its common isomers: n-butyllithium, sec-butyllithium, and tert-butyllithium. It further outlines key experimental protocols, safety considerations, and reaction mechanisms relevant to researchers and professionals in drug development and chemical sciences.
Chemical Formula and Structure
The chemical formula for butyllithium is C₄H₉Li.[1] However, this simple representation belies the complex structural nature of these compounds, which exist as aggregates or clusters. The tendency to aggregate is a common feature of organolithium compounds and is driven by the highly polarized carbon-lithium bond.[2][3] The difference in electronegativity between carbon (2.55) and lithium (0.98) results in a C-Li bond with significant ionic character.[2]
n-Butyllithium (n-BuLi): In non-coordinating solvents like cyclohexane, n-butyllithium primarily exists as a hexameric cluster.[2][3] In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), it forms tetrameric structures.[2][3] These clusters are described as distorted cubane-type structures with lithium and the terminal carbon of the butyl group at alternating vertices.[2][3] Recent studies using diffusion-ordered NMR spectroscopy have shown that in hydrocarbon solvents at -40 °C, n-butyllithium can exist as an octamer, which deaggregates to a hexamer at higher temperatures.[4][5] In the presence of ethers, a tetra-solvated tetramer is the predominant species.[4][5]
sec-Butyllithium (sec-BuLi): This isomer of butyllithium is more basic and more sterically hindered than n-butyllithium.[6][7] It also exists as a tetramer in hydrocarbon solvents.[8][9] Due to its increased basicity, it is employed for the deprotonation of particularly weak carbon acids where n-BuLi is insufficient.[6]
tert-Butyllithium (t-BuLi): As the most basic and sterically hindered of the common butyllithium isomers, t-butyllithium exists as a tetramer with a cubane-like structure.[10][11] It is a powerful reagent for deprotonation and lithium-halogen exchange reactions.[10][12]
Quantitative Data
The physical and chemical properties of butyllithium isomers are summarized in the tables below for easy comparison. These reagents are typically supplied as solutions in hydrocarbon solvents like hexanes or pentane.[3][13]
Table 1: General Properties of Butyllithium Isomers
| Property | n-Butyllithium | sec-Butyllithium | tert-Butyllithium |
| CAS Number | 109-72-8[2] | 598-30-1[14] | 594-19-4[15] |
| Molecular Formula | C₄H₉Li[2] | C₄H₉Li[7] | C₄H₉Li[10] |
| Molar Mass | 64.06 g·mol⁻¹[2] | 64.06 g/mol [8] | 64.05 g/mol [15] |
| Appearance | Colorless to pale yellow solution[2][3] | Colorless to yellowish solution[8][14] | Colorless solid or solution[11][15] |
Table 2: Physical Properties of Butyllithium Isomers
| Property | n-Butyllithium | sec-Butyllithium | tert-Butyllithium |
| Density | 0.68 g/cm³ (solvent dependent)[2] | 0.769 g/mL at 25 °C[9] | 0.66 g·cm⁻³[15] |
| Melting Point | -76 °C[2] | - | 36-40 °C[15] |
| Boiling Point | Decomposes[16] | - | - |
| Solubility in Water | Reacts violently[2][16] | Decomposes[15] | Decomposes[15] |
| Solubility in Organic Solvents | Soluble in ethers and hydrocarbons[2] | Soluble in alkanes[15] | Soluble in alkanes[15] |
Experimental Protocols
The handling and use of butyllithium reagents require stringent safety precautions due to their pyrophoric nature. They react violently with water and can ignite spontaneously upon exposure to air.[10][17][18] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as a glovebox or a Schlenk line.[17][19]
3.1. General Handling and Storage Protocol
-
Inert Atmosphere: Always handle butyllithium solutions in a glovebox or under a positive pressure of dry nitrogen or argon.[17]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17]
-
Glassware: All glassware must be oven-dried for several hours at >120 °C and cooled under a stream of inert gas before use.[19]
-
Transfer: Use dry, air-tight syringes or cannulas for transferring solutions.[17][19] To prevent clogging of the needle tip by ignition upon removal from the reagent bottle's septum, a short, inert gas-flushed glass tube with septa at both ends can be used to shield the needle tip.[15]
-
Storage: Store butyllithium solutions under an inert atmosphere, away from sources of ignition, water, carbon dioxide, and halogenated hydrocarbons.[20][21] Containers should be kept tightly closed and in a dry, well-ventilated area.[6] Opened containers must be carefully resealed.[6]
-
Waste Disposal: Quench residual butyllithium by slowly adding it to a less reactive solvent like isopropanol, followed by a more reactive one like methanol, and finally water, all under an inert atmosphere and with cooling.[22] Contaminated materials such as syringes and needles should be rinsed with a suitable quenching agent before disposal.[20]
3.2. Protocol for a Typical Metalation Reaction (Deprotonation)
Metalation, or deprotonation, is one of the most common applications of butyllithium.[2][3]
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum for additions.
-
Solvent and Substrate: Add the dry, aprotic solvent (e.g., THF, diethyl ether) and the substrate to be deprotonated to the flask via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C using a dry ice/acetone bath) to control the exothermic reaction.
-
Reagent Addition: Slowly add the butyllithium solution dropwise via syringe while monitoring the internal temperature.[23]
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required duration. The reaction progress can be monitored by techniques like TLC or GC by quenching a small aliquot of the reaction mixture.[24]
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable electrophile or a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Workup: Allow the mixture to warm to room temperature, and then perform a standard aqueous workup to isolate the product.[25]
3.3. Protocol for Halogen-Lithium Exchange
Butyllithium can undergo an exchange reaction with organic bromides and iodides to form new organolithium species.[2][16]
-
Reaction Setup: Follow the same setup as for the metalation reaction.
-
Solvent and Substrate: Dissolve the organic halide in a suitable dry, aprotic solvent in the reaction flask.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C).
-
Reagent Addition: Add the butyllithium solution dropwise to the cooled solution.
-
Reaction: Allow the reaction to proceed for the specified time. This reaction is often rapid.
-
Subsequent Reaction: The newly formed organolithium reagent can then be reacted in situ with an appropriate electrophile.
Visualizations
Diagram 1: Generalized Metalation Reaction Pathway
References
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- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. What Does n‑Butyllithium Look Like in Solution? - ChemistryViews [chemistryviews.org]
- 5. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uga.edu [research.uga.edu]
- 7. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. SEC-BUTYLLITHIUM | 598-30-1 [chemicalbook.com]
- 9. SEC-BUTYLLITHIUM CAS#: 598-30-1 [m.chemicalbook.com]
- 10. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. tert-Butyllithium | 594-19-4 [amp.chemicalbook.com]
- 12. tert-Butyllithium | 594-19-4 [chemicalbook.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Tert-Butyllithium [chemeurope.com]
- 16. N-Butyllithium [chemeurope.com]
- 17. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 18. n-Butyllithium | 109-72-8 [chemicalbook.com]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. enhs.uark.edu [enhs.uark.edu]
- 21. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 22. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Organic Syntheses Procedure [orgsyn.org]
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